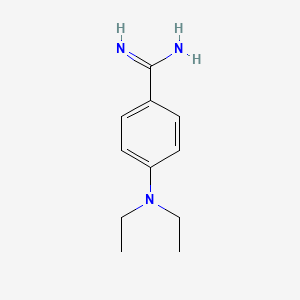

4-(Diethylamino)benzene-1-carboximidamide

説明

4-(Diethylamino)benzene-1-carboximidamide is a substituted benzimidamide derivative characterized by a diethylamino group (-N(C₂H₅)₂) at the para position of the benzene ring and a carboximidamide (-C(=NH)NH₂) functional group at the ortho position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in targeting proteins like the Survival Motor Neuron (SMN) protein, as evidenced by its binding affinity studies . The diethylamino group enhances electron-donating effects, influencing solubility and molecular interactions, while the carboximidamide moiety facilitates hydrogen bonding and coordination with biological targets.

特性

CAS番号 |

1019529-61-3 |

|---|---|

分子式 |

C11H17N3 |

分子量 |

191.27 g/mol |

IUPAC名 |

4-(diethylamino)benzenecarboximidamide |

InChI |

InChI=1S/C11H17N3/c1-3-14(4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H3,12,13) |

InChIキー |

SIRSRGBUTVYYCY-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)C(=N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)benzene-1-carboximidamide typically involves the reaction of 4-(Diethylamino)benzaldehyde with ammonium chloride and sodium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired carboximidamide .

Industrial Production Methods: Industrial production of 4-(Diethylamino)benzene-1-carboximidamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .

化学反応の分析

Types of Reactions: 4-(Diethylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The diethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

科学的研究の応用

4-(Diethylamino)benzene-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-(Diethylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

- Pyrazole-Carboximidamide Derivatives: Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () replace the benzene core with a pyrazole ring.

- Diazepane and Piperidine Derivatives: 4-Benzyl-1,4-diazepane-1-carboximidamide () and 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide () incorporate nitrogen-containing heterocycles. These modifications increase steric bulk and hydrogen-bonding capacity, which may enhance selectivity but reduce membrane permeability relative to the simpler diethylamino-substituted benzene analog .

Substituent Effects

- However, it may exhibit lower metabolic stability due to increased reactivity . 4-(Benzyloxy)benzimidamide Hydrochloride (): The benzyloxy group (-OCH₂C₆H₅) introduces steric hindrance and lipophilicity, reducing aqueous solubility compared to the diethylamino analog .

Solubility and Salt Forms

- Hydrophilic Substituents: N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide () incorporates hydroxymethyl (-CH₂OH) and hydroxyimine (-NHOH) groups, significantly increasing hydrophilicity but reducing blood-brain barrier penetration relative to the diethylamino analog .

Key Research Findings

- SMN Protein Interaction: The diethylamino group in 4-(diethylamino)benzene-1-carboximidamide facilitates π-cation interactions with SMN, as inferred from its moderate binding affinity compared to bulkier analogs like 4-benzylpiperidine derivatives .

- Medicinal Chemistry Applications : Pyrazole-carboximidamide derivatives () show broader antimicrobial activity, but the benzene core of the target compound offers better specificity for neurological targets like SMN .

生物活性

4-(Diethylamino)benzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 4-(Diethylamino)benzene-1-carboximidamide has the following molecular characteristics:

- Molecular Formula: CHN

- Molecular Weight: Approximately 218.30 g/mol

- Structural Features: The compound consists of a benzene ring substituted with a diethylamino group and a carboximidamide group, which contributes to its biological activity.

Antiviral Properties

Research has indicated that 4-(Diethylamino)benzene-1-carboximidamide exhibits notable antiviral properties. It has been studied for its potential effects against various viral infections, although specific mechanisms of action remain to be fully elucidated.

Antimicrobial Activity

The compound's antimicrobial activity has been evaluated against a range of pathogens. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate (MIC: 100-400 μg/mL) | |

| Gram-negative bacteria | Low (MIC: >400 μg/mL) | |

| Fungi | Moderate (MIC: 50 μg/mL against C. albicans) |

The precise mechanism of action for 4-(Diethylamino)benzene-1-carboximidamide is still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Case Studies

- Study on Antiviral Activity : A study highlighted the compound's effectiveness in inhibiting viral replication in vitro, suggesting its potential as an antiviral agent. The study reported an IC value indicating significant inhibition at concentrations achievable in therapeutic settings.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacteria and fungi. Results showed that while it had limited antibacterial activity, it demonstrated promising antifungal effects, particularly against Candida species.

Applications in Medicinal Chemistry

4-(Diethylamino)benzene-1-carboximidamide serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance its pharmacological properties.

Research Applications

- Drug Development : The compound is being explored as a potential lead in drug development for treating infections.

- Pharmacological Studies : Ongoing studies are focused on understanding its interaction profiles with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。